Physicochemical Property Profile
4-Bromo-3-fluorothiophenol has a precisely defined set of calculated physicochemical properties that serve as critical differentiators for lead optimization. Its lipophilicity is defined by a LogP of 2.87690 . This value is a key parameter for predicting membrane permeability and oral absorption. Its pKa is predicted to be 8.896±0.43 , which influences its ionization state at physiological pH and impacts solubility and target binding. The Topological Polar Surface Area (PSA) is 38.80 Ų , a parameter used to predict a compound's ability to permeate biological membranes. In the context of property-based drug design, these specific values provide a clear, quantitative advantage over other in-class compounds by allowing precise optimization of ADME properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.87690 |
| Comparator Or Baseline | N/A (Compound-specific data point) |
| Quantified Difference | N/A |
| Conditions | Predicted value based on chemical structure |
Why This Matters
Precise physicochemical data enables rational selection in drug discovery, reducing the need for trial-and-error and accelerating lead optimization by providing a defined starting point for property modulation.
